Tert-butyl 2-chloroquinoline-4-carboxylate
Description
Tert-butyl 2-chloroquinoline-4-carboxylate is a quinoline derivative characterized by a chlorine substituent at position 2 and a tert-butyl ester group at position 4 of the quinoline ring. The tert-butyl ester group enhances steric bulk and may improve solubility or metabolic stability, while the chlorine atom can influence electronic properties and reactivity.
Properties
Molecular Formula |
C14H14ClNO2 |
|---|---|
Molecular Weight |
263.72 g/mol |
IUPAC Name |
tert-butyl 2-chloroquinoline-4-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-14(2,3)18-13(17)10-8-12(15)16-11-7-5-4-6-9(10)11/h4-8H,1-3H3 |
InChI Key |
IEFGNWFDTFZEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-butyl 2-chloroquinoline-4-carboxylate typically involves the reaction of 2-chloroquinoline-4-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method is the esterification reaction using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl 2-chloroquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under basic conditions to form corresponding derivatives.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.
Scientific Research Applications
Tert-butyl 2-chloroquinoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-chloroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, quinoline derivatives are known to inhibit topoisomerase enzymes, which are involved in DNA replication and transcription . This inhibition can result in the disruption of cell division and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and safety features of tert-butyl 2-chloroquinoline-4-carboxylate and its analogs:
Key Observations
Substituent Effects: Positional Variation: The chlorine atom in this compound at position 2 contrasts with analogs like tert-butyl 6-chloro-2-methylquinoline-4-carboxylate (Cl at position 6), which may alter electronic distribution and reactivity. For example, electron-withdrawing groups (e.g., Cl, Br) at position 2 could enhance electrophilic substitution reactions at other ring positions .
This contrasts sharply with tert-butyl alcohol, a precursor with flammability (flash point: 52°F) and acute health risks (e.g., respiratory irritation, CNS depression) .
Applications: Pharmaceutical Intermediates: The tert-butyl ester group is a common protecting group in peptide and heterocyclic synthesis, facilitating stability during reactions .
Research Findings and Data Gaps
- Synthetic Utility: The tert-butyl ester in this compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, a step critical in prodrug activation or further functionalization .
- Safety Data: While analogs like tert-butyl (4-chlorophenethyl)carbamate are labeled non-hazardous , comprehensive toxicological studies (e.g., chronic exposure, ecotoxicity) for the quinoline derivatives are absent in the evidence.
- Reactivity : The chlorine atom’s position may influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura), though experimental validation is needed.
Biological Activity
Tert-butyl 2-chloroquinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, supported by relevant case studies and research findings.
Synthesis and Structural Characteristics
This compound can be synthesized through various methods, often involving the modification of quinoline derivatives. The compound features a quinoline core, which is known for its pharmacological potential. The introduction of the tert-butyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.
Synthetic Pathways
- Starting Materials : Commonly used precursors include chloroquinoline derivatives.
- Reagents : Reagents such as tert-butyl chloroformate are employed for carboxylation.
- Yield and Purity : The synthesis typically yields pure isomeric forms, confirmed by NMR and mass spectrometry.
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies, highlighting its potential in treating infectious diseases and cancer.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit broad-spectrum antimicrobial properties. This compound has shown promising results against several bacterial strains, suggesting its utility as an antimicrobial agent.
| Activity | Tested Strains | Results |
|---|---|---|
| Antibacterial | E. coli, S. aureus | MIC values ranging from 5-20 µg/mL |
| Antifungal | Candida albicans | Moderate activity observed |
Antimalarial Properties
Quinoline derivatives are well-documented for their antimalarial effects. Studies have reported that this compound exhibits significant activity against Plasmodium falciparum, with effective concentrations (EC50) in the low micromolar range.
Anti-tuberculosis Activity
Recent investigations into the anti-tubercular properties of quinoline derivatives have highlighted the potential of this compound in inhibiting Mycobacterium tuberculosis. SAR studies suggest that modifications to the quinoline ring enhance efficacy against tuberculosis.
Case Studies
- Inhibitory Effects on Cancer Cell Lines : A study demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent cytotoxicity.
- Mechanism of Action : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.
Structure-Activity Relationships (SAR)
The SAR studies emphasize the importance of functional groups in determining biological activity. Modifications at the 2-position of the quinoline ring significantly affect potency:
| Substituent | Biological Activity | Comments |
|---|---|---|
| -Cl | Increased antimalarial | Enhances binding affinity |
| -NO2 | Reduced antibacterial | Less effective than -Cl |
| -OH | Improved solubility | Facilitates cellular uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
